

# Crystal Structure of 5,10-dimethyl-4,9-diazapyrene: A Comprehensive Technical Analysis

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Compound of Interest		
Compound Name:	4,9-Diazapyrene	
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This technical guide provides an in-depth analysis of the crystal structure of 5,10-dimethyl-**4,9-diazapyrene**, a heterocyclic aromatic compound of interest to researchers in materials science and drug development. This document summarizes the critical crystallographic data, details the experimental protocols for its synthesis and structural determination, and presents key structural features. The information is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this molecule's solid-state architecture.

# **Core Crystallographic Data**

The crystal structure of 5,10-dimethyl-**4,9-diazapyrene** has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, and its key crystallographic parameters are summarized in the table below. This data provides the fundamental lattice and symmetry information of the crystalline solid.



Parameter	Value
Empirical Formula	C18H14N2
Formula Weight	258.32
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	4.0246(5)
b (Å)	15.5147(5)
c (Å)	9.1453(9)
β (°)	101.23(1)
Volume (ų)	560.1(1)
Z	2
Density (calculated) (Mg m <sup>-3</sup> )	1.531
Absorption Coefficient (mm <sup>-1</sup> )	0.091
F(000)	272
Final R indices [I>2σ(I)]	R1 = 0.043, wR2 = 0.117
R indices (all data)	R1 = 0.057, wR2 = 0.128

#### **Molecular and Crystal Packing Structure**

The asymmetric unit of the 5,10-dimethyl-**4,9-diazapyrene** crystal contains one half of the molecule, with the other half being generated by crystallographic symmetry. The molecule itself is planar, a common feature for polycyclic aromatic systems.

In the crystal, the planar molecules are arranged in a parallel, stacked fashion, indicative of significant  $\pi$ - $\pi$  interactions between the aromatic cores. This stacking is a key feature of the crystal packing and influences the material's bulk properties.

## **Selected Bond Lengths and Angles**



The following table presents a selection of key intramolecular bond lengths and angles, providing insight into the molecular geometry.

Bond	Length (Å)	Angle	Degrees (°)
N(4)-C(3a)	1.362(2)	C(3a)-N(4)-C(5)	117.8(1)
N(4)-C(5)	1.321(2)	N(4)-C(5)-C(5a)	123.1(1)
C(1)-C(2)	1.371(2)	N(4)-C(3a)-C(3)	122.3(1)
C(2)-C(3)	1.411(2)	C(1)-C(2)-C(3)	120.7(1)
C(3)-C(3a)	1.418(2)	C(2)-C(3)-C(3a)	121.2(1)
C(5)-C(5a)	1.428(2)	C(5)-C(5a)-C(6)	119.5(1)
C(5a)-C(6)	1.411(2)	C(5a)-C(6)-C(6a)	121.1(1)
C(6)-C(6a)	1.427(2)	_	
C(1)-C(10b)	1.421(2)		
C(3a)-C(10b)	1.429(2)	_	
C(5a)-C(6a)	1.427(2)	_	
C(6a)-C(7)	1.371(2)		

Note: Due to symmetry, equivalent bonds and angles on the other half of the molecule are identical.

# **Experimental Protocols**

The successful determination of the crystal structure of 5,10-dimethyl-**4,9-diazapyrene** involved a multi-step process, from synthesis to crystallographic analysis. The detailed methodologies are outlined below.

#### **Synthesis and Crystallization**

5,10-dimethyl-**4,9-diazapyrene** was synthesized according to a previously reported procedure. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of



the compound in a suitable organic solvent system. The specific solvent and temperature conditions are critical for obtaining high-quality crystals.

## X-ray Data Collection

A single crystal of appropriate dimensions was mounted on a goniometer head. X-ray diffraction data were collected on a four-circle diffractometer. The key parameters for the data collection are summarized below:

Parameter	Value
Diffractometer	Philips PW1100
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature	293(2) K
Scan Type	ω/2θ
2θ Range for Data Collection	3.0° to 25.0°
Index Ranges	$-4 \le h \le 4, \ 0 \le k \le 18, \ 0 \le l \le 10$
Reflections Collected	1083
Independent Reflections	979 [R(int) = 0.016]

### **Structure Solution and Refinement**

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

The refinement details are as follows:

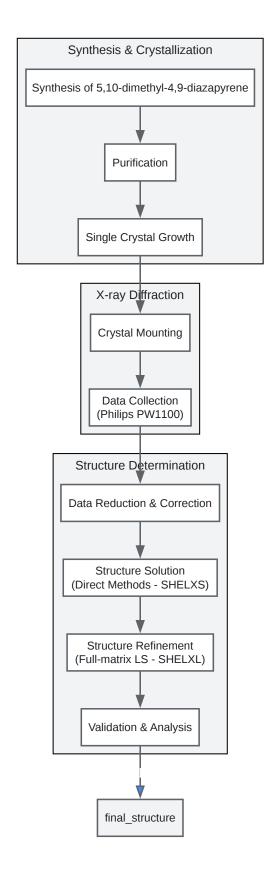


Parameter	Value
Structure Solution Program	SHELXS-97
Refinement Program	SHELXL-97
Number of Restraints	0
Parameters	90
Goodness-of-fit on F <sup>2</sup>	1.05
Final R indices [I>2σ(I)]	R1 = 0.043, wR2 = 0.117
R indices (all data)	R1 = 0.057, wR2 = 0.128
Largest diff. peak and hole	0.18 and -0.19 e.Å <sup>-3</sup>

# **Visualizations**

To further elucidate the experimental process and the logical flow of the structural analysis, the following diagrams are provided.

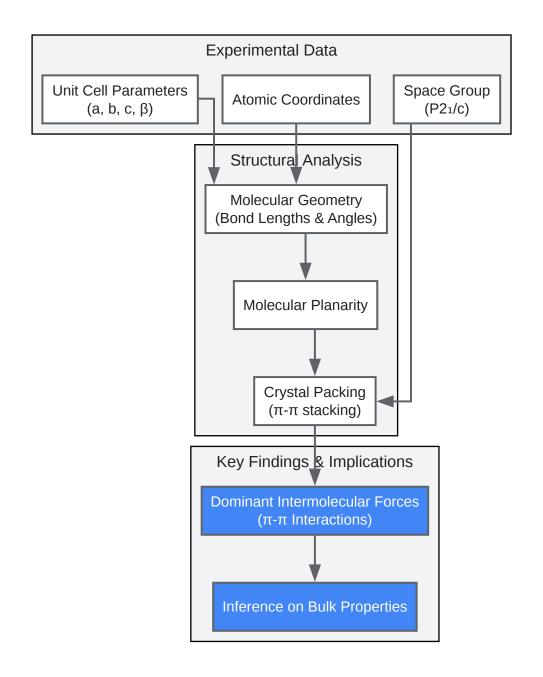




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Figure 1: Experimental workflow for the crystal structure determination of 5,10-dimethyl-**4,9-diazapyrene**.



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Figure 2: Logical relationship of key findings from the crystal structure analysis.

#### Conclusion







The crystal structure analysis of 5,10-dimethyl-**4,9-diazapyrene** reveals a planar molecule that packs in a parallel, stacked arrangement dominated by  $\pi$ - $\pi$  interactions. The detailed crystallographic data and experimental protocols provided herein offer a comprehensive resource for researchers working with this compound and related heterocyclic systems. This fundamental structural information is crucial for understanding the solid-state behavior of 5,10-dimethyl-**4,9-diazapyrene** and for the rational design of new materials and therapeutic agents.

To cite this document: BenchChem. [Crystal Structure of 5,10-dimethyl-4,9-diazapyrene: A
Comprehensive Technical Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15495871#crystal-structure-analysis-of-5-10-dimethyl-4-9-diazapyrene]

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